spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 85732-37-2
VCID: VC21212867
InChI: InChI=1S/C12H14N2O2.ClH/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
SMILES: C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride

CAS No.: 85732-37-2

Cat. No.: VC21212867

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride - 85732-37-2

Specification

CAS No. 85732-37-2
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Standard InChI InChI=1S/C12H14N2O2.ClH/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
Standard InChI Key QNADLUDHFUAJIK-UHFFFAOYSA-N
SMILES C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl
Canonical SMILES C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

Spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride features a complex chemical structure. The base compound has a molecular formula of C12H14N2O2 with a molecular weight of 218.25 g/mol . The addition of hydrochloride (HCl) to form the salt would increase the molecular weight to approximately 254.71 g/mol, accounting for the additional 36.46 g/mol contributed by the HCl molecule.

The central structural feature is the spiro carbon atom that serves as the junction point between the benzoxazine and piperidine ring systems. This creates a rigid three-dimensional arrangement where the two ring systems are oriented perpendicular to each other. The benzoxazine portion contains a carbonyl group at the 2-position, contributing to the compound's reactivity and potential for hydrogen bonding interactions.

Comparison with Related Compounds

Several structurally related compounds provide valuable context for understanding the properties of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride. One such compound is 1-methylspiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one (CAS: 84060-10-6), which features a methyl group on the nitrogen of the benzoxazine ring . Another related compound is spiro[benzo[e]oxazine-4,4'-piperidin]-2(3H)-one, which differs in the position of the benzene ring fusion.

Table 1: Comparison of Spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one Hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightDistinguishing Features
Spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one84060-09-3C12H14N2O2218.25 g/molBase compound without hydrochloride
Spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride85732-37-2C12H14N2O2·HCl~254.71 g/molHydrochloride salt form
1-Methylspiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one84060-10-6C13H16N2O2232.28 g/molContains additional methyl group on nitrogen
Spiro[benzo[e]oxazine-4,4'-piperidin]-2(3H)-one-C12H14N2O2218.25 g/molDifferent position of benzene ring fusion

Physical Properties

As a hydrochloride salt, spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride would typically exhibit enhanced water solubility compared to its free base form. This increased solubility is a direct result of the ionization of the salt in aqueous environments, making it more suitable for pharmaceutical formulations where aqueous solubility is often a critical factor.

The compound likely exists as a crystalline solid at room temperature, with physical properties such as melting point and solubility profile being influenced by the hydrochloride salt formation. The presence of the hydrochloride also affects the compound's stability, potentially making it more resistant to certain degradation pathways compared to the free base.

Synthesis and Production Methods

Challenges in Production

The production of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride faces several challenges, including:

  • Controlling the stereochemistry at the spiro carbon center

  • Achieving high purity in the final product

  • Developing scalable synthesis methods suitable for commercial production

  • Ensuring consistent salt formation without degradation of the base compound

Addressing these challenges requires sophisticated synthetic techniques and stringent quality control measures, particularly if the compound is intended for pharmaceutical applications where purity standards are exceptionally high.

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR would provide detailed information about the compound's structure, with characteristic signals for the aromatic protons of the benzene ring, the protons adjacent to nitrogen and oxygen atoms, and the protons of the piperidine ring.

  • Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for key functional groups, including the carbonyl (C=O) stretch typically observed around 1700-1750 cm-1, N-H stretching vibrations, and potential signals associated with the hydrochloride salt formation.

  • Mass Spectrometry: This would confirm the molecular weight of the compound and provide fragmentation patterns that can help verify its structure. The base peak corresponding to the molecular ion minus HCl would be a characteristic feature in the mass spectrum of the hydrochloride salt.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques would be essential for assessing the purity of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride. These methods can detect trace impurities that might affect the compound's biological activity or stability, making them crucial for quality control in both research and production settings.

X-ray Crystallography

X-ray crystallography represents the gold standard for definitively establishing the three-dimensional structure of compounds like spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride. This technique would reveal the exact spatial arrangement of atoms, confirming the spiro nature of the compound and providing precise bond lengths and angles that could inform structure-activity relationship studies.

Research and Development Status

Current Research Focus

Research on spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride and related compounds appears to be in relatively early stages, with efforts likely focused on:

  • Developing efficient synthetic routes

  • Characterizing physicochemical properties

  • Preliminary screening for biological activities

  • Structure-activity relationship studies

The compound's unique structural features make it an interesting candidate for medicinal chemistry research, where novel scaffolds with specific three-dimensional arrangements are constantly sought for drug discovery programs.

Challenges and Future Directions

Several challenges and opportunities exist for future research on spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride:

  • Development of more efficient and scalable synthetic routes

  • Comprehensive evaluation of biological activities across multiple therapeutic areas

  • Detailed investigation of structure-activity relationships through synthesis of analogs

  • Exploration of alternative salt forms or formulations to optimize drug-like properties

Addressing these challenges could potentially unlock new applications for this compound class in pharmaceutical research and development.

Comparative Analysis with Structurally Similar Compounds

Structural Analogs and Derivatives

Several structural analogs of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one exist, each with unique modifications that can affect their properties and potential applications:

Table 2: Structural Analogs and Their Key Features

CompoundStructural ModificationPotential Impact on Properties
6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]Chlorine substituent on benzene ringEnhanced lipophilicity, potential for halogen bonding
6-Fluoro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4'-piperidine]Fluorine substituent on benzene ringAltered electronic properties, potential metabolic stability
1-Methylspiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-oneMethyl group on nitrogenModified basicity, altered hydrogen bonding capacity
6-Bromospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-oneBromine substituent on benzene ringIncreased molecular weight, altered reactivity pattern

These structural variations provide valuable insights into how modifications to the core structure of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one can influence its properties and potential applications.

Structure-Property Relationships

The various structural modifications in analogs of spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride affect numerous properties:

  • Lipophilicity: Halogen substitutions (chlorine, fluorine, bromine) typically increase lipophilicity, potentially improving membrane permeability.

  • Solubility: The hydrochloride salt formation enhances aqueous solubility compared to the free base form.

  • Chemical Reactivity: Substitutions on the benzene ring can alter the electron distribution, affecting the compound's reactivity in chemical and biological systems.

  • Metabolic Stability: Certain structural modifications, particularly fluorine substitution, may improve metabolic stability by blocking potential sites of enzymatic attack.

Understanding these structure-property relationships is essential for the rational design of new derivatives with improved pharmacological profiles.

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